4-(Ethylamino)-2-methylphenol
Description
4-(Ethylamino)-2-methylphenol is a phenolic derivative characterized by an ethylamino group (-NHCH₂CH₃) at the para position (C4) and a methyl group (-CH₃) at the ortho position (C2) on the aromatic ring. This compound’s structure confers unique physicochemical properties, such as enhanced solubility due to the polar ethylamino group and steric effects from the methyl substituent.
Properties
CAS No. |
45954-51-6 |
|---|---|
Molecular Formula |
C9H13NO |
Molecular Weight |
151.21 |
IUPAC Name |
4-(ethylamino)-2-methylphenol |
InChI |
InChI=1S/C9H13NO/c1-3-10-8-4-5-9(11)7(2)6-8/h4-6,10-11H,3H2,1-2H3 |
InChI Key |
NURKNCXNNBJSSZ-UHFFFAOYSA-N |
SMILES |
CCNC1=CC(=C(C=C1)O)C |
Canonical SMILES |
CCNC1=CC(=C(C=C1)O)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
| Compound Name | Substituents | Key Features | Reference |
|---|---|---|---|
| This compound | - C4: Ethylamino (-NHCH₂CH₃) - C2: Methyl (-CH₃) |
Combines basicity (ethylamino) with steric hindrance (methyl). Likely moderate solubility and bioactivity. | Inferred |
| 4-Amino-2-(methoxymethyl)phenol | - C4: Amino (-NH₂) - C2: Methoxymethyl (-CH₂OCH₃) |
Methoxymethyl enhances lipophilicity; amino group enables hydrogen bonding. | |
| 4-Chloro-2-methylphenol | - C4: Chloro (-Cl) - C2: Methyl (-CH₃) |
Chloro group increases electronegativity and antimicrobial activity. | |
| 4-(Hydroxymethyl)-2-methylphenol | - C4: Hydroxymethyl (-CH₂OH) - C2: Methyl (-CH₃) |
Hydroxymethyl improves water solubility; methyl stabilizes the aromatic ring. | |
| 4-(2-(tert-Butylamino)ethyl)-2-methylphenol | - C4: tert-Butylaminoethyl - C2: Methyl |
Bulky tert-butyl group reduces solubility but enhances receptor binding affinity. |
Chemical Reactivity
- Electrophilic Substitution: Methyl and ethylamino groups direct further substitution to meta/para positions, altering reactivity compared to unsubstituted phenol .
- Stability: Ethylamino groups may confer pH-dependent stability, as seen in analogs like 4-(1-Aminobutyl)-2,5-dimethylphenol .
Key Research Findings
Substituent Position Matters: Ortho-methyl groups (e.g., in 4-(Hydroxymethyl)-2-methylphenol) sterically hinder interactions but stabilize the aromatic ring . Para-amino/ethylamino groups enhance hydrogen-bonding capacity, critical for drug-receptor interactions .
Biological Activity Trends: Chloro and ethylamino groups correlate with higher antimicrobial activity, while methoxy groups favor antioxidant properties .
Industrial Applications: Ethylamino derivatives are promising intermediates in surfactant and pharmaceutical synthesis due to their amphiphilic nature .
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